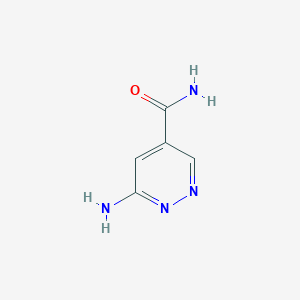
6-Aminopyridazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 6-position and a carboxamide group at the 4-position. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields, including medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridazine-4-carboxamide typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the amidation of pyridazine-4-carboxylic acid with ammonia or amines under catalytic or non-catalytic conditions . The reaction conditions often involve the use of coupling agents or catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminopyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitro-pyridazine derivatives.
Reduction: Amino-pyridazine derivatives.
Substitution: Alkylated or acylated pyridazine derivatives.
Aplicaciones Científicas De Investigación
6-Aminopyridazine-4-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Aminopyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules, thereby modulating their activity . These interactions can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Pyridazine: The parent compound, which lacks the amino and carboxamide substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Pyrimidine: A structurally similar compound with nitrogen atoms at positions 1 and 3 of the ring.
Uniqueness: 6-Aminopyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both amino and carboxamide groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C5H6N4O |
|---|---|
Peso molecular |
138.13 g/mol |
Nombre IUPAC |
6-aminopyridazine-4-carboxamide |
InChI |
InChI=1S/C5H6N4O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,6,9)(H2,7,10) |
Clave InChI |
ZCNBEPYGDROCJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=C1N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


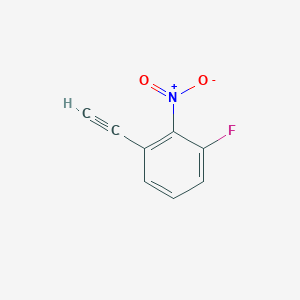
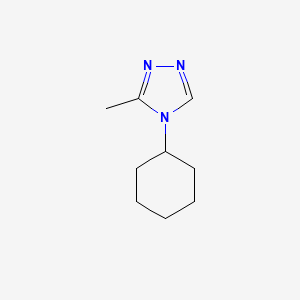
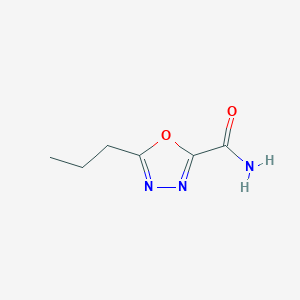
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)


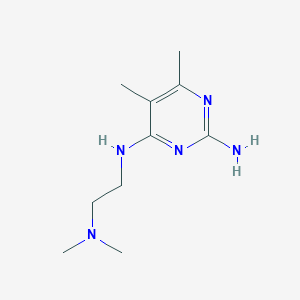
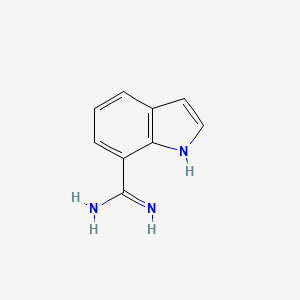
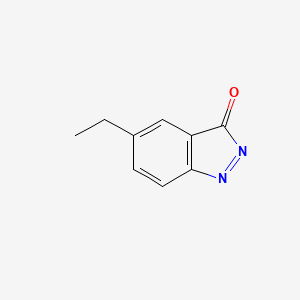
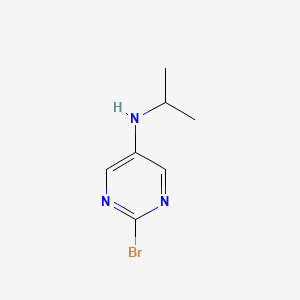
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)

